N-benzyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Agents and Enzyme Inhibitors
The compound’s structure suggests potential antimicrobial activity. Researchers have synthesized homologous N-alkyl derivatives of this compound (from C1 to C18) and evaluated their effects. These derivatives exhibit moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE. Notably, some compounds show better AChE inhibition than the clinically used drug rivastigmine. Among these derivatives, N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides stand out as potent and selective AChE inhibitors. For BuChE inhibition, alkyl chain lengths from C5 to C7 are optimal .
Crop Protection
While not directly studied for this purpose, the trifluoromethyl group in related compounds has applications in crop protection. Investigating its effects on plant pathogens or pests could be worthwhile .
Chemical Synthesis and Intermediates
The trifluoromethyl group is valuable in synthetic chemistry. Researchers can explore its use as an intermediate for synthesizing other compounds, especially those with 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical precursor .
Mechanism of Action
Target of action
Compounds with similar structures, such as benzyl piperidine carboxamides, have been reported to interact with various protein targets, including enzymes and receptors .
Mode of action
Without specific information, it’s challenging to provide an accurate mode of action for “N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide”. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical pathways
The specific biochemical pathways affected by “N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide” are unknown. For instance, if the drug targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
These properties can significantly impact a drug’s bioavailability and therapeutic effectiveness .
Result of action
The effects would likely depend on the drug’s target and mode of action .
properties
IUPAC Name |
N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)14-22-21-13(25-14)12-6-8-23(9-7-12)15(24)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXFQPOMBIZBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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